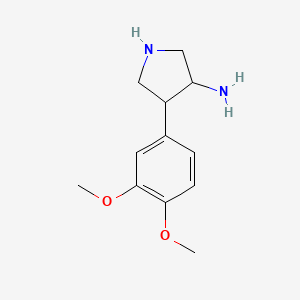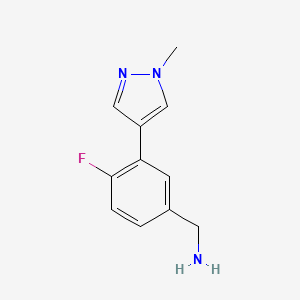![molecular formula C19H15F3N2O3S B14880494 (2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)
(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD06260006” is a chemical entity with specific properties and applications. It is used in various scientific and industrial fields due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD06260006” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthesis typically involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound .
Industrial Production Methods: In industrial settings, the production of “MFCD06260006” is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure consistent quality and high yield. The industrial production methods also focus on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: “MFCD06260006” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD06260006” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and concentration, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “MFCD06260006” depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced properties and functionalities .
Scientific Research Applications
“MFCD06260006” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it is utilized in studies related to cellular processes and molecular interactions. In medicine, “MFCD06260006” is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is employed in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of “MFCD06260006” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds: “MFCD06260006” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures and properties, such as “MFCD06260007” and "MFCD06260008" .
Uniqueness: The uniqueness of “MFCD06260006” lies in its specific chemical structure and the resulting properties. These unique characteristics make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C19H15F3N2O3S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15F3N2O3S/c1-2-27-15-9-11(7-8-14(15)25)10-16-17(26)24-18(28-16)23-13-6-4-3-5-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-10- |
InChI Key |
APEYRHRAPKZLSA-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
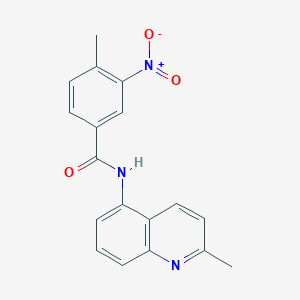
![3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)
![5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)

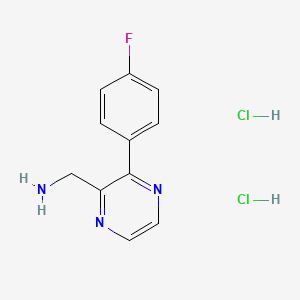

![(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
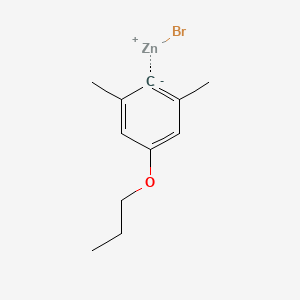

![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)
